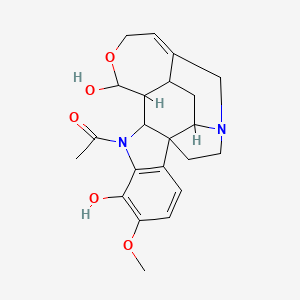![molecular formula C10H17IN4 B14177505 5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole CAS No. 919097-85-1](/img/structure/B14177505.png)
5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole typically involves the reaction of cyclohexylamine with sodium azide and iodine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the successful formation of the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the substituents.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole: Lacks the iodine atom, which may affect its reactivity and biological activity.
5-Chloro-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole: Contains a chlorine atom instead of iodine, leading to different chemical properties.
5-Bromo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole: Features a bromine atom, which may influence its reactivity and applications.
Uniqueness
The presence of the iodine atom in 5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole makes it unique compared to its analogs
Propriétés
Numéro CAS |
919097-85-1 |
|---|---|
Formule moléculaire |
C10H17IN4 |
Poids moléculaire |
320.17 g/mol |
Nom IUPAC |
5-iodo-1-(2-propan-2-ylcyclohexyl)tetrazole |
InChI |
InChI=1S/C10H17IN4/c1-7(2)8-5-3-4-6-9(8)15-10(11)12-13-14-15/h7-9H,3-6H2,1-2H3 |
Clé InChI |
JDGXFIXVDPWAEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCCCC1N2C(=NN=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate](/img/structure/B14177424.png)
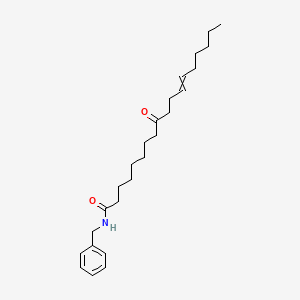
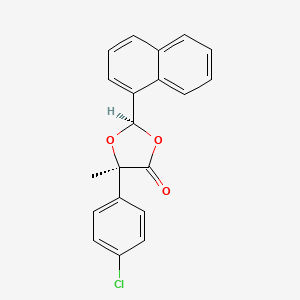
![6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14177441.png)
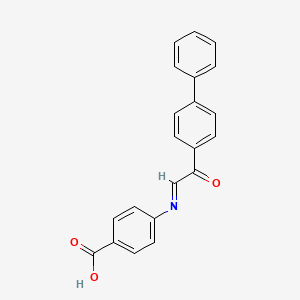
![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
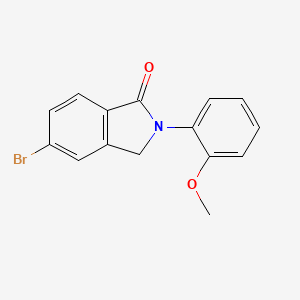
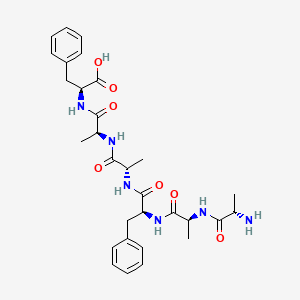
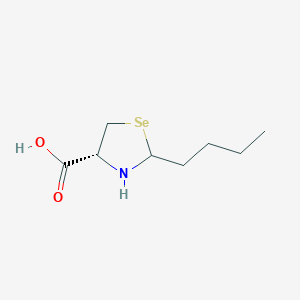
![n,6-Dimethyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14177486.png)
silane](/img/structure/B14177507.png)
